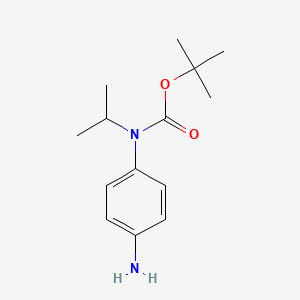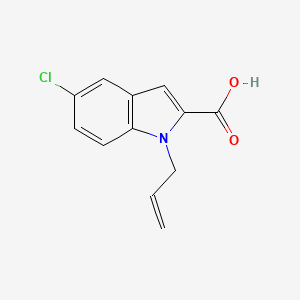![molecular formula C10H16ClN3 B7647157 4-[2-(4-Chloropyrazol-1-yl)ethyl]piperidine](/img/structure/B7647157.png)
4-[2-(4-Chloropyrazol-1-yl)ethyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Chloropyrazol-1-yl)ethyl]piperidine, commonly known as CP-55940, is a synthetic cannabinoid that was first synthesized in 1974. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and has been extensively studied for its potential therapeutic applications.
Mechanism of Action
CP-55940 acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, inflammation, and mood. By activating the CB1 and CB2 receptors, CP-55940 modulates the endocannabinoid system and produces its therapeutic effects.
Biochemical and Physiological Effects
CP-55940 has been shown to produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. It has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in regulating mood and behavior.
Advantages and Limitations for Lab Experiments
CP-55940 has several advantages for lab experiments, including its high potency and selectivity for the CB1 and CB2 receptors, which allows for precise modulation of the endocannabinoid system. However, it also has some limitations, including its high lipophilicity, which can make it difficult to solubilize in aqueous solutions.
Future Directions
There are several future directions for research on CP-55940, including its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis. It may also have applications in the treatment of substance abuse disorders, as it has been shown to modulate the reward pathways in the brain. Further research is needed to fully understand the potential therapeutic applications of CP-55940 and to optimize its synthesis and delivery methods.
Synthesis Methods
CP-55940 is synthesized through a multistep process that involves the reaction of 4-chloropyrazole with 2-(piperidin-1-yl)ethanol in the presence of a base. The resulting intermediate is then treated with a reducing agent to produce CP-55940. The synthesis method has been optimized over the years to improve the yield and purity of the final product.
Scientific Research Applications
CP-55940 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties in preclinical studies.
properties
IUPAC Name |
4-[2-(4-chloropyrazol-1-yl)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3/c11-10-7-13-14(8-10)6-3-9-1-4-12-5-2-9/h7-9,12H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNZADVNHPSAKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCN2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanoic acid](/img/structure/B7647077.png)
![3-amino-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B7647080.png)
![2-[(3-Ethylsulfonylbenzoyl)amino]butanoic acid](/img/structure/B7647082.png)

![6-[4-(2-Methoxybenzoyl)piperazin-1-yl]pyridine-2-carboxylic acid](/img/structure/B7647087.png)
![2-[3-(2,2,2-Trifluoroethylamino)piperidin-1-yl]acetonitrile](/img/structure/B7647110.png)
![1-[3-(Benzylamino)piperidin-1-yl]ethanone](/img/structure/B7647113.png)





